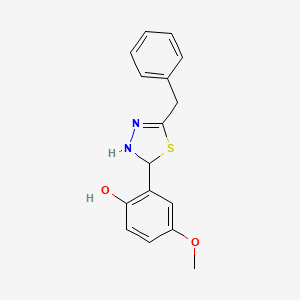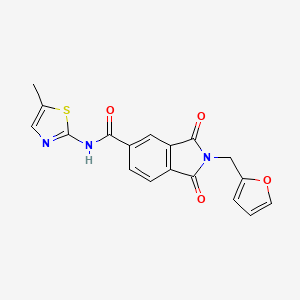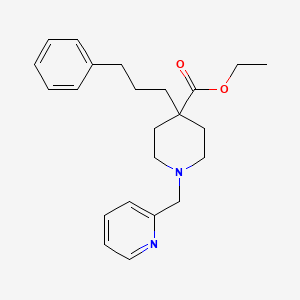
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol involves its ability to scavenge free radicals and inhibit inflammation. This compound has been found to reduce oxidative stress and protect against cellular damage. It also has the ability to modulate various signaling pathways that are involved in the development of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol has various biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines. It has also been shown to enhance the activity of antioxidant enzymes and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol in lab experiments is its ability to scavenge free radicals and reduce oxidative stress. This compound can be used to study the effects of oxidative stress on cellular function and the development of diseases. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the compound.
In conclusion, 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol is a chemical compound that has been studied for its potential applications in scientific research. This compound has various biochemical and physiological effects and has been found to have antioxidant and anti-inflammatory properties. Further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol involves the reaction of 2-mercapto-5-benzyl-1,3,4-thiadiazole with 4-methoxyphenol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol has been studied for its potential applications in scientific research. This compound has been found to have antioxidant and anti-inflammatory properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-20-12-7-8-14(19)13(10-12)16-18-17-15(21-16)9-11-5-3-2-4-6-11/h2-8,10,16,18-19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEBWBMBZVQITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)

![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)

![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)